molecular formula C14H13F2NS B2992445 (2,5-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanamine CAS No. 1354953-05-1

(2,5-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanamine

Cat. No.: B2992445
CAS No.: 1354953-05-1
M. Wt: 265.32
InChI Key: AVGQIDXHXCYGQX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-difluorobenzene and 3-(methylsulfanyl)benzaldehyde.

    Formation of Intermediate: The first step involves the formation of an intermediate compound through a nucleophilic substitution reaction. This is achieved by reacting 2,5-difluorobenzene with a suitable nucleophile under controlled conditions.

    Reductive Amination: The intermediate is then subjected to reductive amination with 3-(methylsulfanyl)benzaldehyde in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(2,5-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2,5-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanamine is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of (2,5-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms and methylsulfanyl group contribute to its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    (2,5-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanol: Similar structure but with a hydroxyl group instead of an amine.

    (2,5-Difluorophenyl)[3-(methylsulfanyl)phenyl]methane: Similar structure but without the amine group.

    (2,5-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanoic acid: Similar structure but with a carboxylic acid group instead of an amine.

Uniqueness

(2,5-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanamine is unique due to its specific combination of fluorine atoms and a methylsulfanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(2,5-difluorophenyl)-(3-methylsulfanylphenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2NS/c1-18-11-4-2-3-9(7-11)14(17)12-8-10(15)5-6-13(12)16/h2-8,14H,17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVGQIDXHXCYGQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(C2=C(C=CC(=C2)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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